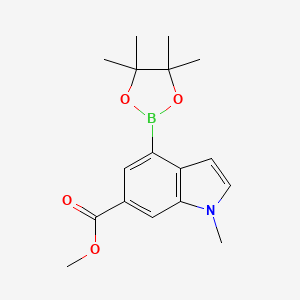
Isoquinolin-8-yl 3-hydroxybenzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alkaloid Synthesis and Biological Activities
Isoquinoline alkaloids, structurally similar to isoquinolin-8-yl 3-hydroxybenzoate, have been isolated from natural sources like Menispermum dauricum. These compounds, including 7-hydroxy-6-methoxy-1(2H)-isoquinolinone and others, demonstrate the diverse biological activities inherent to isoquinoline derivatives, showcasing their potential in pharmacological applications (Xiaoqi Zhang et al., 2004).
Corrosion Inhibition
8-Hydroxyquinoline derivatives, which share a similar molecular scaffold with isoquinolin-8-yl 3-hydroxybenzoate, have been synthesized and evaluated as corrosion inhibitors for mild steel. These compounds, such as (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate, demonstrate the potential of isoquinoline derivatives in industrial applications, particularly in protecting metals from corrosive environments (M. Rbaa et al., 2019).
Antitumor Properties
Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives have been synthesized and evaluated for their antitumor properties. This research underlines the importance of isoquinoline derivatives in the development of new chemotherapeutic agents, with some compounds showing satisfactory activity against human tumor cell lines such as HepG2 and MCF-7 (M. Mahmoud et al., 2018).
Adenosine Receptor Antagonists
Research into thiazole and thiadiazole analogues, including those derived from isoquinoline structures, has led to the development of novel adenosine receptor antagonists. These compounds have shown micromolar affinities at adenosine receptors, indicating potential applications in the treatment of various cardiovascular and neurological disorders (J. V. van Muijlwijk-Koezen et al., 2001).
Orientations Futures
Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety, such as Isoquinolin-8-yl 3-hydroxybenzoate, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Future research could focus on the synthesis of isoquinolin-8-yl 3-hydroxybenzoate derivatives and their potential applications .
Propriétés
IUPAC Name |
isoquinolin-8-yl 3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-13-5-1-4-12(9-13)16(19)20-15-6-2-3-11-7-8-17-10-14(11)15/h1-10,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQSLCTXCQUZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)OC(=O)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-8-yl 3-hydroxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)




![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)
![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)


![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)
